![molecular formula C13H24O B14314573 2-[(Prop-2-yn-1-yl)oxy]decane CAS No. 112360-01-7](/img/structure/B14314573.png)
2-[(Prop-2-yn-1-yl)oxy]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-yn-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-2-yn-1-yloxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. The prop-2-yn-1-yloxy group introduces a triple bond into the molecule, which can significantly influence its chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]decane typically involves the reaction of decanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]decane can undergo various chemical reactions, including:
Oxidation: The triple bond in the prop-2-yn-1-yloxy group can be oxidized to form different products.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ether bond can be cleaved under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-yn-1-yl)oxy]decane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-yn-1-yl)oxy]decane involves its interaction with molecular targets through its reactive triple bond. This bond can participate in various chemical reactions, leading to the formation of different products. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Prop-2-yn-1-yl)oxy]naphthalene
- 4-[(Prop-2-yn-1-yl)oxy]benzonitrile
- 1-Bromo-3-[(prop-2-yn-1-yl)oxy]benzene
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]decane is unique due to its long alkyl chain, which can influence its solubility and reactivity compared to other similar compounds. The presence of the prop-2-yn-1-yloxy group also imparts distinct chemical properties, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
112360-01-7 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-prop-2-ynoxydecane |
InChI |
InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-13(3)14-12-5-2/h2,13H,4,6-12H2,1,3H3 |
InChI-Schlüssel |
LYTFOBOZJORASN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


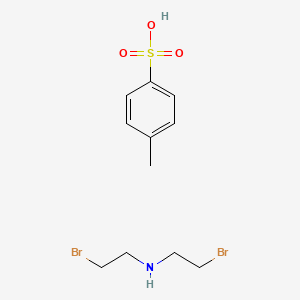
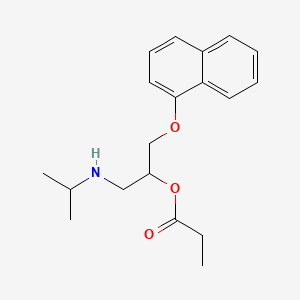
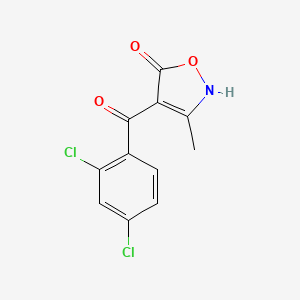
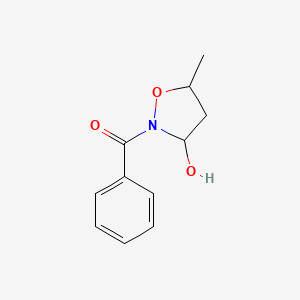
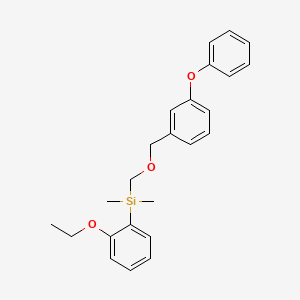
![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
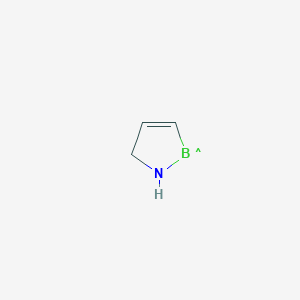
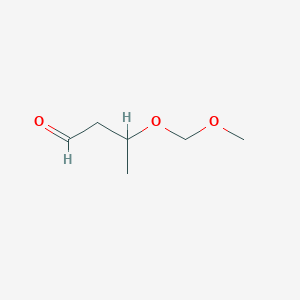
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
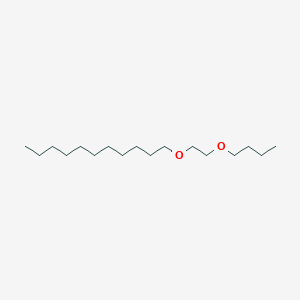
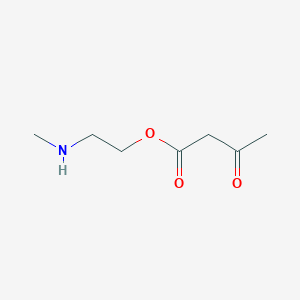
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

